

# A Comprehensive Technical Guide to N-(Cyclopropylmethyl)-N-methylamine Hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

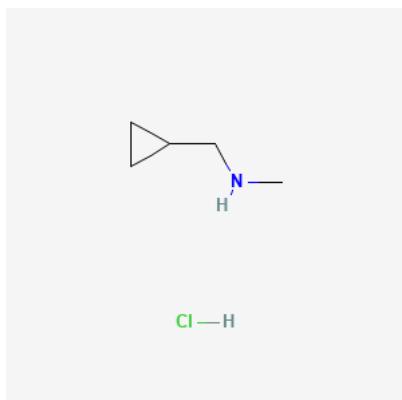
**Compound Name:** (Cyclopropylmethyl)(methyl)amine hydrochloride

**Cat. No.:** B2532590

[Get Quote](#)

An In-depth Analysis for Chemical Research and Pharmaceutical Development Professionals

## Executive Summary


N-(Cyclopropylmethyl)-N-methylamine hydrochloride is a secondary amine salt that serves as a crucial building block in modern organic synthesis. Its unique structural motif, combining a strained cyclopropyl ring with a methylamino group, imparts valuable properties to larger molecules, making it a significant intermediate in the development of novel pharmaceuticals and agrochemicals. This guide provides a detailed examination of its chemical identity, synthesis, analytical characterization, applications, and safety protocols. By elucidating the causality behind synthetic choices and analytical methods, this document serves as a technical resource for researchers and developers leveraging this versatile compound.

## Chemical Identity and Nomenclature

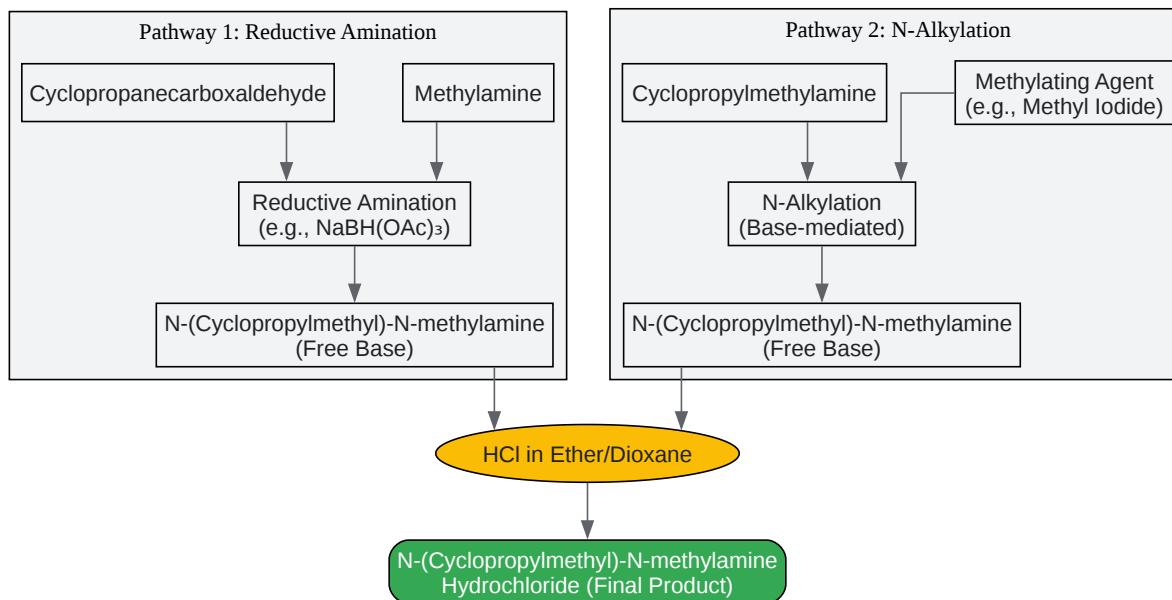
The precise identification of a chemical entity is foundational to reproducible research. While commonly referred to as **(Cyclopropylmethyl)(methyl)amine hydrochloride**, its systematic IUPAC name is 1-cyclopropyl-N-methylmethanamine;hydrochloride<sup>[1]</sup>. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for storage and reaction setup.

| Identifier        | Value                                           | Source        |
|-------------------|-------------------------------------------------|---------------|
| IUPAC Name        | 1-cyclopropyl-N-methylmethanamine;hydrochloride | PubChem[1]    |
| CAS Number        | 77335-18-3                                      | PubChem[1]    |
| PubChem CID       | 12919210                                        | PubChem[1]    |
| Molecular Formula | C <sub>5</sub> H <sub>12</sub> ClN              | PubChem[1]    |
| Molecular Weight  | 121.61 g/mol                                    | PubChem[1][2] |
| InChIKey          | ORQVLOOOUXHZEJ-UHFFFAOYSA-N                     | PubChem[1]    |

Chemical Structure:



## Physicochemical Properties


The physical properties of a reagent dictate its handling, storage, and application in experimental design.

| Property       | Description                                                   | Source                                   |
|----------------|---------------------------------------------------------------|------------------------------------------|
| Appearance     | Off-white solid or colorless to white crystalline powder.     | Thermo Fisher Scientific[3], ChemBK[4]   |
| Solubility     | Soluble in water.                                             | Thermo Fisher Scientific[3], LookChem[5] |
| Hygroscopicity | The material is hygroscopic and should be stored accordingly. | Thermo Fisher Scientific[3]              |
| Odor           | May have a pungent, amine-like odor.                          | ChemBK[4]                                |

## Synthesis and Mechanistic Considerations

The synthesis of N-(Cyclopropylmethyl)-N-methylamine hydrochloride typically involves a multi-step process that leverages common organic transformations. The strategic inclusion of the cyclopropylmethyl group is often a key design element, as this moiety is known to increase metabolic stability and introduce conformational rigidity in drug candidates.

A generalized and robust synthetic pathway begins with the formation of the core cyclopropylmethylamine structure, followed by selective N-methylation and subsequent salt formation.



[Click to download full resolution via product page](#)

Caption: Generalized synthetic pathways to the target compound.

## Experimental Protocol: N-Alkylation of Cyclopropylmethylamine

This protocol describes a validated laboratory-scale synthesis. The choice of a mild base and controlled temperature is critical to prevent over-alkylation and side reactions.

- Reaction Setup: To a solution of cyclopropylmethylamine (1.0 eq) in anhydrous Tetrahydrofuran (THF, 10 mL/mmol) under an inert nitrogen atmosphere, add potassium carbonate ( $\text{K}_2\text{CO}_3$ , 2.5 eq) as a mild base. The use of an anhydrous solvent and inert atmosphere is crucial to prevent reaction with atmospheric moisture and  $\text{CO}_2$ .

- Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add methyl iodide (1.1 eq) dropwise over 15 minutes. The exothermic nature of the reaction necessitates slow addition and cooling to maintain control and selectivity.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
- Workup and Extraction: Upon completion, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.
- Purification: The crude free base, N-(Cyclopropylmethyl)-N-methylamine, can be purified by distillation or column chromatography if necessary, although it is often of sufficient purity for the next step.
- Salt Formation (Self-Validation): Dissolve the purified free base in anhydrous diethyl ether. Add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation ceases. This step is self-validating; the formation of a solid precipitate indicates the successful conversion to the hydrochloride salt.
- Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether to remove any non-basic impurities, and dry under vacuum to yield the final product, N-(Cyclopropylmethyl)-N-methylamine hydrochloride.

## Analytical Characterization

Rigorous analytical confirmation is essential for verifying the identity and purity of the synthesized compound.

| Technique           | Expected Observations                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                          |
|---------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | The proton NMR spectrum is the most definitive tool for structural elucidation. Expected signals include: a multiplet for the cyclopropyl ring protons (approx. 0.1-1.0 ppm), a doublet for the methylene (-CH <sub>2</sub> -) protons adjacent to the ring (approx. 2.5-2.8 ppm), a singlet for the N-methyl (-CH <sub>3</sub> ) protons (approx. 2.4-2.6 ppm), and a broad singlet for the ammonium proton (N-H <sup>+</sup> ), which may be concentration-dependent and exchangeable with D <sub>2</sub> O. A known spectrum is available for reference[6]. |
| <sup>13</sup> C NMR | Expected signals include those for the cyclopropyl carbons, the methylene carbon, and the N-methyl carbon.                                                                                                                                                                                                                                                                                                                                                                                                                                                     |
| FTIR                | The infrared spectrum should display a broad absorption band in the 2400-2800 cm <sup>-1</sup> region, characteristic of the N-H <sup>+</sup> stretch in a secondary amine salt. C-H stretching vibrations for the cyclopropyl and methyl groups will appear around 2850-3000 cm <sup>-1</sup> .                                                                                                                                                                                                                                                               |
| Mass Spec.          | Analysis of the free base would show a molecular ion peak (M <sup>+</sup> ) corresponding to the mass of C <sub>5</sub> H <sub>11</sub> N.                                                                                                                                                                                                                                                                                                                                                                                                                     |

## Applications in Research and Drug Development

N-(Cyclopropylmethyl)-N-methylamine hydrochloride is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the incorporation of the cyclopropylmethyl motif into more complex target molecules.

### Key Advantages of the Cyclopropylmethyl Motif:

- **Metabolic Stability:** The cyclopropyl group is resistant to oxidative metabolism by cytochrome P450 enzymes, which can block a common metabolic pathway and increase the half-life of a

drug.

- Conformational Constraint: The rigid ring structure reduces the number of available conformations, which can lead to higher binding affinity and selectivity for a biological target.
- Lipophilicity Modulation: The small, non-polar ring can fine-tune the lipophilicity of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

Caption: Role as a versatile synthetic intermediate.

This compound serves as a precursor for various research areas. For example, related structures are used as analytical reference standards for novel opioids[7]. It is a key building block for synthesizing compounds targeting a range of biological systems, from central nervous system (CNS) disorders to infectious diseases[4][8].

## Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this chemical. It is classified as an irritant.

GHS Hazard Classification:[1]

| Hazard Code | Description                      |
|-------------|----------------------------------|
| H315        | Causes skin irritation           |
| H319        | Causes serious eye irritation    |
| H335        | May cause respiratory irritation |

## Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood[3][9].
- Eye/Face Protection: Wear chemical safety goggles compliant with EN 166 standards[10].

- Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is required. Inspect gloves before use[4][9].
- Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator[3][10].

## Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated place[3].
- The compound is hygroscopic; protect from moisture[3].
- Keep away from incompatible materials such as strong oxidizing agents.

## First Aid Measures

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[3][10].
- Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention[3].
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention[3].
- Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention[3].

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (Cyclopropylmethyl)(methyl)amine hydrochloride | C5H12ClN | CID 12919210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chembk.com [chembk.com]
- 5. Cas 67376-94-7,N-CYCLOPROPYL-METHYLAMINE HCL | lookchem [lookchem.com]
- 6. Cyclopropylmethyl-methyl-amine hydrochloride(77335-18-3) 1H NMR [m.chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. longdom.org [longdom.org]
- 9. bio.vu.nl [bio.vu.nl]
- 10. fishersci.se [fishersci.se]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to N-(Cyclopropylmethyl)-N-methylamine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2532590#iupac-name-for-cyclopropylmethyl-methyl-amine-hydrochloride>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)